molecular formula C16H22N6O5 B315758 Ethyl 4-[2-(1,3-dimethyl-2,6-dioxopurin-9-yl)acetyl]piperazine-1-carboxylate

Ethyl 4-[2-(1,3-dimethyl-2,6-dioxopurin-9-yl)acetyl]piperazine-1-carboxylate

Cat. No.: B315758
M. Wt: 378.38 g/mol
InChI Key: OQLQFPIQAGMWPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)acetyl]-1-piperazinecarboxylate is a complex organic compound with a unique structure that combines a purine derivative with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(1,3-dimethyl-2,6-dioxopurin-9-yl)acetyl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the purine derivative, which is then reacted with ethyl chloroacetate to form the ethyl ester. This intermediate is subsequently reacted with piperazine to yield the final product. The reaction conditions often involve the use of organic solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)acetyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)acetyl]-1-piperazinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(1,3-dimethyl-2,6-dioxopurin-9-yl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)acetyl]-1-piperazinecarboxylate stands out due to its unique combination of a purine derivative and a piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H22N6O5

Molecular Weight

378.38 g/mol

IUPAC Name

ethyl 4-[2-(1,3-dimethyl-2,6-dioxopurin-9-yl)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H22N6O5/c1-4-27-16(26)21-7-5-20(6-8-21)11(23)9-22-10-17-12-13(22)18(2)15(25)19(3)14(12)24/h10H,4-9H2,1-3H3

InChI Key

OQLQFPIQAGMWPB-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC3=C2N(C(=O)N(C3=O)C)C

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC3=C2N(C(=O)N(C3=O)C)C

Origin of Product

United States

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